molecular formula C7H4ClIO2 B049390 2-Chloro-5-iodobenzoic acid CAS No. 19094-56-5

2-Chloro-5-iodobenzoic acid

Cat. No.: B049390
CAS No.: 19094-56-5
M. Wt: 282.46 g/mol
InChI Key: GEBYSTBEDVQOTK-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4ClIO2. It is characterized by the presence of both chlorine and iodine substituents on the benzene ring, specifically at the 2 and 5 positions, respectively. This compound is known for its utility as a synthetic intermediate in various chemical reactions and its applications in the pharmaceutical and chemical industries .

Safety and Hazards

2-Chloro-5-iodobenzoic acid is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It should be stored in a dry, cool, and well-ventilated place and kept in a tightly closed container .

Future Directions

While specific future directions for 2-Chloro-5-iodobenzoic acid are not mentioned in the retrieved papers, its use as a synthetic intermediate in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) and quinolone carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase suggests potential applications in the development of new pharmaceuticals .

Biochemical Analysis

Biochemical Properties

It is known to be a useful synthetic intermediate in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the modulation of mGluR2.

Cellular Effects

Given its role in the synthesis of mGluR2 PAMs , it may influence cell function by modulating the activity of mGluR2, a receptor involved in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is used to synthesize quinolone carboxylic acids, which are known to inhibit protein tyrosine phosphatase . This suggests that 2-Chloro-5-iodobenzoic acid may exert its effects at the molecular level by influencing the activity of this enzyme.

Metabolic Pathways

Given its role in the synthesis of mGluR2 PAMs , it may interact with enzymes or cofactors involved in the metabolism of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzoic acid typically involves a multi-step process starting from methyl anthranilate. The steps include:

Industrial Production Methods: Industrial production methods often optimize these steps to improve yield and reduce costs. For instance, the use of low-cost starting materials and efficient reaction conditions can achieve yields as high as 80% .

Chemical Reactions Analysis

2-Chloro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids .

Comparison with Similar Compounds

  • 2-Chloro-4-iodobenzoic acid
  • 2-Chloro-3-iodobenzoic acid
  • 2-Chloro-6-iodobenzoic acid

Comparison: 2-Chloro-5-iodobenzoic acid is unique due to the specific positioning of the chlorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-chloro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBYSTBEDVQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334099
Record name 2-Chloro-5-iodobenzoic acid
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Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19094-56-5
Record name 2-Chloro-5-iodobenzoic acid
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Record name 2-Chloro-5-iodobenzoic acid
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Record name 2-Chloro-5-iodobenzoic acid
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Record name 2-chloro-5-iodobenzoic acid
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Record name 2-Chloro-5-iodobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2-chloro-5-iodobenzoic acid?

A1: Several synthetic approaches have been explored for this compound production. A common strategy involves using readily available methyl anthranilate as a starting material. [, , ]

  • Method 1: Methyl anthranilate undergoes iodination, followed by a Sandmeyer reaction to introduce the chlorine atom. Subsequent hydrolysis yields the desired this compound. [] This method boasts a high yield of up to 80%. []
  • Method 2: A similar three-step process starts with ethyl-o-aminobenzoate. Iodination, a Sandmeyer reaction, and hydrolysis are performed sequentially to obtain this compound. [] This method achieves a total yield of 50.2%. []
  • Method 3: This approach utilizes methyl 2-aminobenzoate and involves a four-step sequence of iodination, substitution, a Sandmeyer reaction, and alkaline hydrolysis. [] This optimized method results in a product purity of 95-98% and a total yield of 64-70%. []

Q2: How is the structure of this compound confirmed?

A2: The synthesized this compound is characterized using various spectroscopic techniques:

  • ¹H NMR: This method provides information about the hydrogen atoms' environment within the molecule, helping confirm its structure. []
  • IR Spectroscopy: Infrared spectroscopy identifies characteristic functional groups present in the compound based on their specific absorption patterns. []
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further evidence for its identity. []

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